molecular formula C14H16N4O4 B2553671 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034309-20-9

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

Numéro de catalogue: B2553671
Numéro CAS: 2034309-20-9
Poids moléculaire: 304.306
Clé InChI: NJXVGJUZLMQTHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide features a hybrid heterocyclic scaffold combining 1,2,4-oxadiazole and isoxazole rings. The 1,2,4-oxadiazole moiety is linked to a tetrahydrofuran-2-carboxamide group, while the isoxazole ring is substituted with a cyclopropyl group.

Propriétés

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c19-14(10-2-1-5-20-10)15-7-12-16-13(18-22-12)9-6-11(21-17-9)8-3-4-8/h6,8,10H,1-5,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVGJUZLMQTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues in Heterocyclic Chemistry

The compound’s closest structural analogs include thiazole- and imidazolidinone-containing derivatives reported in pharmacopeial literature (e.g., compounds from Pharmacopeial Forum 2017) . Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison
Compound Name / Identifier Core Heterocycles Key Substituents Molecular Weight (g/mol) Potential Bioactivity
Target Compound 1,2,4-Oxadiazole, Isoxazole Cyclopropyl (isoxazole), Tetrahydrofuran-2-carboxamide ~350 (estimated) Enzyme inhibition, antiviral?
Thiazol-5-ylmethyl derivatives (e.g., PF 43(1) compound y, z) Thiazole, Imidazolidinone, Ureido Hydroperoxypropan-2-yl, phenyl, hydroxy, methylureido ~600–800 Antiviral, protease inhibition
(4S,5S)-Thiazol-5-ylmethyl derivatives (PF 43(1) compound l, m) Thiazole, Oxazolidinone Benzyl, isopropyl, phenyl, methylbutanamido ~500–700 Antibacterial, kinase inhibition
Key Observations:

Heterocyclic Diversity: The target compound uses 1,2,4-oxadiazole and isoxazole, which are less aromatic than the thiazole rings in analogs . This may reduce π-stacking interactions but improve metabolic stability. Thiazole-containing analogs (e.g., PF 43(1) compounds) incorporate imidazolidinone or ureido groups, enabling stronger hydrogen-bonding networks compared to the target’s tetrahydrofuran carboxamide .

Substituent Effects: The cyclopropyl group on the isoxazole ring may enhance steric protection against enzymatic degradation compared to bulkier substituents like benzyl or isopropyl in thiazole derivatives .

Molecular Weight and Drug-Likeness :

  • The target compound (~350 g/mol) has a lower molecular weight than thiazole analogs (~500–800 g/mol), suggesting better compliance with Lipinski’s rule for oral bioavailability .

Pharmacodynamic and Pharmacokinetic Hypotheses

While direct experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Enzyme Inhibition : The oxadiazole ring may act as a bioisostere for carboxylic acids, enhancing binding to enzymes like proteases or kinases. This contrasts with thiazole derivatives, which often target viral proteases via ureido groups .
  • Metabolic Stability : The cyclopropyl group could reduce cytochrome P450-mediated oxidation compared to the methyl or ethyl groups in PF 43(1) compounds .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.